molecular formula C14H17NO2 B11877161 N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide CAS No. 71173-03-0

N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B11877161
CAS No.: 71173-03-0
M. Wt: 231.29 g/mol
InChI Key: SJNKBSDZXMRLBA-UHFFFAOYSA-N
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Description

N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 71173-03-0) is a substituted acetamide featuring a tetrahydronaphthalene (tetralin) backbone. Its structure includes an acetyl group attached to the nitrogen of the acetamide moiety, which is further linked to the 1-position of a partially hydrogenated naphthalene ring.

Properties

CAS No.

71173-03-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C14H17NO2/c1-10(16)15(11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h5,7,9H,3-4,6,8H2,1-2H3

InChI Key

SJNKBSDZXMRLBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1CCCC2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of acetamide derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: this compound is investigated for its potential use in drug development. It is studied for its pharmacological properties and potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural differences and similarities between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications References
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 71173-03-0 C₁₄H₁₇NO₂ 231.29 (calc.) Acetyl group on acetamide; tetralin core
2-Chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 22302-73-4 C₁₂H₁₄ClNO 223.70 Chloro substituent replaces acetyl group; tetralin core
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide - C₁₂H₁₃NO₂ 203.24 Ketone group at position 5 of tetralin; acetamide at position 2
N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide (Tamibarotene) 139162-43-9 C₁₇H₂₃NO 257.38 Tetramethyl groups on tetralin; acetamide at position 2 (retinoid derivative)
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide (JNS 1-37) - C₁₄H₁₇ClNO 250.75 Ethyl linker with chloro substituent; tetralin core at position 2
N-(7-amino-3-chloro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 2813269-68-8 C₁₃H₁₅ClN₂O₂ 266.73 Amino, chloro, methyl, and oxo groups on tetralin; acetamide at position 1

Biological Activity

N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C14H17NO2C_{14}H_{17}NO_2 and a molecular weight of approximately 245.29 g/mol. Its structure includes an acetamide functional group attached to a tetrahydronaphthalene moiety, which contributes to its reactivity and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Neuroprotective Properties:
Studies have suggested that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress.

2. Enzyme Inhibition:
The compound has been identified as an inhibitor of various enzymes that play critical roles in disease pathways. For instance, it may inhibit enzymes involved in cancer progression or metabolic disorders.

3. Cytotoxicity:
In vitro studies have demonstrated that related tetrahydronaphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds suggest moderate to significant efficacy in inhibiting cell growth.

Compound NameIC50 (µM)Target
This compoundTBDTBD
Olaparib57.3PARP1
Compound 5eTBDCASPASE 3/7

Synthesis of this compound

The synthesis typically involves multi-step organic reactions that introduce the acetamide group while preserving the tetrahydronaphthalene structure. A common synthetic route includes:

  • Formation of Tetrahydronaphthalene: Starting from naphthalene derivatives.
  • Acetylation Reaction: Introducing the acetamide group using acetic anhydride or acetyl chloride.
  • Purification: Employing recrystallization or chromatography techniques to obtain pure this compound.

Comparative Analysis with Similar Compounds

This compound shares structural characteristics with several other compounds that also exhibit notable biological activities:

Compound NameMolecular FormulaKey Features
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamideC14H15NO2Contains an oxo group
2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamideC14H15BrNO2Features bromine and hydroxyl groups
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamideC12H13NO2Contains an oxo group at a different position

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of tetrahydronaphthalene derivatives:

  • Cytotoxicity Assays:
    • Compounds were tested against human breast cancer cells to determine their IC50 values.
    • For example, compound 5e showed comparable efficacy to Olaparib in inhibiting PARP1 activity.
  • Mechanistic Studies:
    • Investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through activation of CASPASE pathways.
  • In Vivo Studies:
    • Preliminary animal studies are needed to evaluate the therapeutic potential and safety profile of this compound.

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